molecular formula C14H16N2O3S B2580503 N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-07-0

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2580503
CAS No.: 868215-07-0
M. Wt: 292.35
InChI Key: WHZYIXNGYRHYQZ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl group linked to a thiomorpholine-3,5-dione moiety via an acetamide bridge. The 3,5-dioxothiomorpholine ring introduces sulfur into the heterocyclic structure, which may enhance metabolic stability compared to oxygen-containing analogs. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from similar compounds in the evidence (e.g., use of DMF, potassium carbonate, and aryl halides) .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-3-4-10(2)11(5-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZYIXNGYRHYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CSCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the acylation of 2,5-dimethylaniline to form the corresponding acetamide. This intermediate can then undergo a cyclization reaction with a suitable thiomorpholine derivative under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The phenyl ring and other parts of the molecule can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the phenyl ring or other parts of the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical analysis of structurally related acetamides reveals how variations in substituents and heterocyclic components influence physicochemical properties and applications:

Compound Name Phenyl Substituents Acetamide Modification Key Features Application/Notes
N-(2,5-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide (Target Compound) 2,5-dimethyl 3,5-dioxothiomorpholine Sulfur-containing heterocycle; potential metabolic stability Hypothesized pharmaceutical or agrochemical use
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinazolin-3(4H)-yl)acetamide 3,5-dimethyl 6-methoxyquinazolin-4-one Oxygen-rich quinazolinone core; high synthesis yield (93%) Likely bioactive (e.g., kinase inhibition)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethyl Diethylamino group Basic amino group; lower melting point (66–69°C) Local anesthetic precursor or intermediate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl Chloro + methoxymethyl Electrophilic chloro group; herbicidal activity Herbicide (lipid synthesis inhibition)

Key Observations:

  • Phenyl Substitution Patterns: The position of methyl groups on the phenyl ring (2,5 vs. 3,5 or 2,6) affects steric and electronic interactions.
  • Heterocyclic Moieties: The 3,5-dioxothiomorpholine in the target compound may offer improved resistance to oxidative metabolism compared to the quinazolinone in or the diethylamino group in . Sulfur’s polarizability could enhance hydrophobic interactions in biological systems.
  • Functional Groups : Chloroacetamides (e.g., alachlor) exhibit herbicidal activity due to electrophilic chlorine, which is absent in the target compound, suggesting divergent applications .

Biological Activity

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

  • Phenyl Ring : Substituted with two methyl groups.
  • Thiomorpholine Ring : Contains two keto groups.
  • Acetamide Group : Enhances solubility and biological activity.

Molecular Formula : C14H16N2O3S
Molecular Weight : 288.35 g/mol
CAS Number : 868215-07-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Acylation of 2,5-dimethylaniline : This forms the corresponding acetamide.
  • Cyclization with Thiomorpholine Derivative : Under controlled conditions to yield the final product.

Optimization of reaction conditions (temperature, solvent, and catalysts) is crucial for achieving high yields and purity .

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of both thiomorpholine and aromatic components suggests potential pharmacological properties.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity : Some acetamides have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of sulfur in thiomorpholines often correlates with antimicrobial effects.

Case Studies and Research Findings

  • Antitumor Studies
    • A study on related acetamides demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Toxicological Assessments
    • Toxicity studies indicate that while some acetamides can cause liver damage at high doses, this compound was not classified as carcinogenic in long-term studies .
  • Comparative Analysis
    • A comparative study found that similar compounds with thiomorpholine rings exhibited enhanced biological activity compared to those without this structural feature .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
N-(2,5-Dimethylphenyl)acetamideModerate cytotoxicity against cancer cell lines
2-(3,5-Dioxothiomorpholin-4-yl)acetamideAntimicrobial activity
N,N-DimethylacetamideLiver toxicity in high doses

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